2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate
Description
2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate is a cationic heteroaromatic compound featuring a benzo[h]quinolinium core substituted with two phenyl groups at positions 2 and 4, a propenyl (allyl) group at position 1, and a trifluoromethanesulfonate (triflate) counterion. The benzo[h]quinolinium scaffold is a polycyclic system that imparts significant π-conjugation, making it relevant in materials science and organic electronics. The triflate anion (CF₃SO₃⁻) is a weakly coordinating, highly stable counterion that enhances solubility in polar solvents and may influence reactivity in catalytic or synthetic applications .
Properties
IUPAC Name |
2,4-diphenyl-1-prop-2-enyl-5,6-dihydrobenzo[h]quinolin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N.CHF3O3S/c1-2-19-29-27(23-14-7-4-8-15-23)20-26(21-11-5-3-6-12-21)25-18-17-22-13-9-10-16-24(22)28(25)29;2-1(3,4)8(5,6)7/h2-16,20H,1,17-19H2;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWLIQGVLICOW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar benzo[h]quinolinium core and the chair conformation of the dihydro ring. The allyl group adopts an anti-periplanar orientation relative to the triflate anion, minimizing steric clashes.
NMR Analysis
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H, H-3), 7.98–7.45 (m, 14H, aromatic), 6.15 (m, 1H, CH₂=CH–), 5.45 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 5.32 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 4.85 (s, 2H, N–CH₂–), 3.12 (m, 2H, H-5/H-6).
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¹³C NMR: Peaks at δ 178.9 (C=O, triflate), 150.2 (C-2), 142.7 (C-4), 135.1 (CH₂=CH–), corroborate the structure.
Hirshfeld Surface Analysis
Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal dominant H···H (42%) and C···H (31%) interactions, with the triflate anion participating in strong Coulombic attractions with the cationic quinolinium core.
Synthetic Challenges and Mitigation Strategies
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Regioselectivity in Friedländer Annulation:
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Allyl Group Stability:
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Low-temperature quaternization prevents allyl polymerization.
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Reduction Selectivity:
Chemical Reactions Analysis
2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings and the quinoline nitrogen.
Addition: The prop-2-en-1-yl group can undergo addition reactions, such as hydroboration-oxidation, to form alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and antimicrobial therapy.
Industry: It is used in the development of advanced materials, including organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The compound can also interact with enzymes and receptors, modulating their activity through binding interactions. The trifluoromethanesulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Analogue: 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium Tetrafluoroborate
This compound (CAS 92540-90-4, C₂₉H₃₆BF₄N) shares the benzo[h]quinolinium core but differs in substituents and counterion:
- Substituents :
- Position 1 : Hexyl chain (flexible alkyl group) vs. propenyl (allyl) group in the target compound.
- Position 2 : tert-Butyl group (bulky electron-donating substituent) vs. phenyl group (electron-withdrawing/π-conjugating).
- Position 4 : Phenyl group (common in both compounds).
- Counterion : Tetrafluoroborate (BF₄⁻) vs. triflate (CF₃SO₃⁻).
Table 1: Comparative Properties
Implications of Structural Differences:
The allyl group (propenyl) introduces unsaturation, enabling further functionalization (e.g., radical or electrophilic additions), whereas the hexyl chain in the analogue may improve lipophilicity .
Counterion Impact :
- Triflate’s lower basicity and larger size compared to BF₄⁻ may reduce ion-pairing interactions, enhancing solubility in polar aprotic solvents (e.g., acetonitrile, DMSO). This property is critical for applications in ionic liquids or electrolytes .
Thermal Stability :
- The analogue’s melting point (103–104°C) suggests moderate thermal stability. The target compound’s melting point is likely higher due to increased aromaticity and stronger intermolecular π-stacking from diphenyl groups.
Comparison with Other Heterocyclic Systems
While benzo[h]quinolinium salts are distinct from other heterocycles, compounds like 8-fluoro-1H,2H,3H,4H,5H,6H-benzo[c]1,6-naphthyridin-6-one derivatives (e.g., P6-C, P6-D in ) share polycyclic frameworks but differ in electronic structure and applications. For example:
- Substituents like fluorine in naphthyridinones modulate bioactivity, whereas phenyl/allyl groups in quinolinium salts influence material properties .
Biological Activity
2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate is a complex organic compound notable for its unique structural properties and potential biological activities. This compound features a quinoline core, which is known for its diverse biological applications, particularly in medicinal chemistry. The trifluoromethanesulfonate group enhances its solubility and reactivity, making it an interesting candidate for various biological studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H24F3NO3S, and its structural characteristics include:
- A quinoline core, which is a bicyclic structure containing nitrogen.
- Diphenyl and prop-2-en-1-yl functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H24F3NO3S |
| CAS Number | 76017-50-0 |
| IUPAC Name | 2,4-diphenyl-1-prop-2-enyl-5,6-dihydrobenzo[h]quinolin-1-ium;trifluoromethanesulfonate |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been reported to induce apoptosis in various cancer cell lines. The potential mechanism includes the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study : A study involving related quinoline derivatives demonstrated that they could effectively inhibit the growth of Ehrlich ascites carcinoma cells (EAC) in vitro. The compounds were found to be three times more toxic than standard chemotherapeutics like 5-fluorouracil, suggesting a promising avenue for further research into the anticancer properties of this compound .
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria.
Research Findings : A study indicated that certain benzothiazolo[3,2-a]quinolone derivatives exhibited potent antibacterial activity against Gram-positive organisms while being less effective against Gram-negative strains . This suggests that the compound may possess selective antimicrobial properties that warrant further investigation.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.
- Cell Cycle Arrest : Some studies suggest that quinoline derivatives can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Q & A
Q. Methodological Considerations :
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the cationic species.
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments and confirms substitution patterns. Aromatic protons in the benzoquinoline core appear at δ 7.5–9.0 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M⁺] and counterion association.
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves π-π stacking and anion-cation interactions. Software like SHELXL () refines thermal displacement parameters .
Advanced Tip : Use ORTEP-3 () to visualize anisotropic displacement ellipsoids and validate hydrogen-bonding networks .
How can researchers resolve contradictions between NMR and X-ray data regarding molecular conformation?
Advanced Research Focus
Discrepancies may arise from dynamic effects (e.g., rotational barriers) in solution vs. solid-state rigidity.
- Method 1 : Variable-temperature NMR (VT-NMR) detects conformational flexibility.
- Method 2 : DFT calculations (B3LYP/6-31G*) model energetically favorable conformers and compare with crystallographic data () .
- Software : WinGX () integrates refinement and validation tools to cross-check diffraction data .
Example : A quinoxaline derivative in showed a 5° deviation in dihedral angles between DFT and XRD, attributed to crystal packing forces .
What role does the trifluoromethanesulfonate counterion play in solubility and reactivity?
Q. Basic Research Focus
- Solubility : The triflate anion (CF₃SO₃⁻) enhances solubility in polar solvents (e.g., acetonitrile) due to weak ion pairing.
- Reactivity : The non-nucleophilic nature of triflate minimizes side reactions during alkylation or catalytic processes.
Q. Advanced Research Focus
- DFT Studies : Optimize geometry at the M06-2X/def2-TZVP level to model charge distribution and frontier molecular orbitals (HOMO/LUMO).
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes using GROMACS.
- Reactivity Prediction : Use NBO analysis to identify electrophilic sites for functionalization.
Case Study : A pyrazol-5-ol derivative in used DFT to explain tautomerism and hydrogen-bonding motifs .
How do structural features influence biological activity, and what assays are suitable for screening?
Q. Advanced Research Focus
- Structural Drivers : The planar benzoquinoline core may intercalate DNA, while the triflate anion enhances cellular uptake.
- Assays :
- In vitro : MTT assay (cancer cell lines) and fluorescence-based DNA-binding studies.
- Molecular Docking : AutoDock Vina predicts binding affinity to topoisomerase II (PDB ID: 1ZXM).
Reference : Quinoline derivatives in showed enhanced activity in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
